Molecular Weight Differentiation from Unsubstituted and Mono-Substituted Analogs
The molecular weight of 2-(3-Fluoro-4-methylbenzoyl)pyridine (215.22 g/mol) is significantly higher than that of the unsubstituted parent 2-benzoylpyridine (183.21 g/mol, Δ = +32.01) and both mono-substituted variants: 2-(4-methylbenzoyl)pyridine (197.23 g/mol, Δ = +17.99) and 2-(3-fluorobenzoyl)pyridine (201.20 g/mol, Δ = +14.02) . This molecular weight increase arises from the simultaneous incorporation of fluorine (+18.00 vs. H) and methyl (+14.03 vs. H) substituents.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 215.22 g/mol |
| Comparator Or Baseline | 2-Benzoylpyridine: 183.21 g/mol; 2-(4-Methylbenzoyl)pyridine: 197.23 g/mol; 2-(3-Fluorobenzoyl)pyridine: 201.20 g/mol |
| Quantified Difference | +32.01 vs. unsubstituted; +17.99 vs. 4-methyl analog; +14.02 vs. 3-fluoro analog |
| Conditions | Calculated from molecular formulae: C13H10FNO (target), C12H9NO (unsubstituted), C13H11NO (4-methyl), C12H8FNO (3-fluoro) |
Why This Matters
Molecular weight differences affect compound dosing calculations, molarity-based assay preparation, and physicochemical property predictions in procurement and experimental design.
